molecular formula C24H26N2O6 B11503374 5-Benzyl-3-(2-hydroxy-5-methoxyphenyl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

5-Benzyl-3-(2-hydroxy-5-methoxyphenyl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11503374
M. Wt: 438.5 g/mol
InChI Key: UGJJHDCNDKZJEW-UHFFFAOYSA-N
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Description

5-Benzyl-3-(2-hydroxy-5-methoxyphenyl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound with a unique structure that includes a benzyl group, a hydroxy-methoxyphenyl group, and a dioxo-octahydropyrrolo-pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3-(2-hydroxy-5-methoxyphenyl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrole Core: The initial step involves the formation of the octahydropyrrolo[3,4-c]pyrrole core through a cyclization reaction. This can be achieved using a suitable dicarbonyl compound and an amine under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Hydroxy-Methoxyphenyl Group: This step involves the coupling of the hydroxy-methoxyphenyl group to the pyrrole core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The benzyl and hydroxy-methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a candidate for drug development and biochemical assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a valuable lead compound for drug discovery.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Benzyl-3-(2-hydroxy-5-methoxyphenyl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzyl-3-(2-hydroxyphenyl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
  • 5-Benzyl-3-(2-methoxyphenyl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
  • 5-Benzyl-3-(2-hydroxy-5-methoxyphenyl)-4,6-dioxo-1-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Uniqueness

The uniqueness of 5-Benzyl-3-(2-hydroxy-5-methoxyphenyl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid lies in its specific combination of functional groups and structural features. The presence of both hydroxy and methoxy groups on the phenyl ring, along with the dioxo-octahydropyrrolo-pyrrole core, provides unique reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

Molecular Formula

C24H26N2O6

Molecular Weight

438.5 g/mol

IUPAC Name

5-benzyl-1-(2-hydroxy-5-methoxyphenyl)-4,6-dioxo-3-propyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C24H26N2O6/c1-3-11-24(23(30)31)19-18(20(25-24)16-12-15(32-2)9-10-17(16)27)21(28)26(22(19)29)13-14-7-5-4-6-8-14/h4-10,12,18-20,25,27H,3,11,13H2,1-2H3,(H,30,31)

InChI Key

UGJJHDCNDKZJEW-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2C(C(N1)C3=C(C=CC(=C3)OC)O)C(=O)N(C2=O)CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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